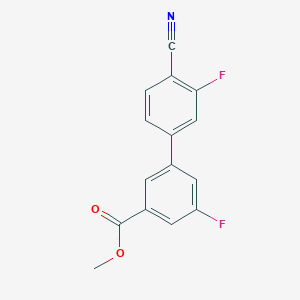

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate

説明

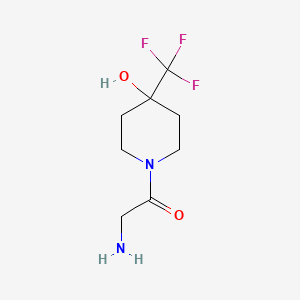

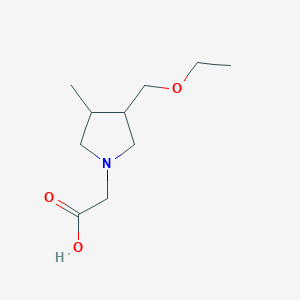

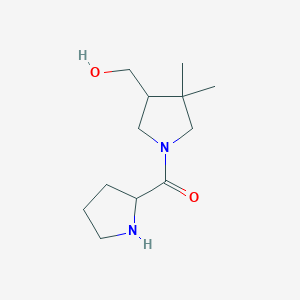

“Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate” is a chemical compound with the CAS Number: 1381944-52-0. Its molecular weight is 255.25 and its IUPAC name is methyl 4’-cyano-3’-fluoro [1,1’-biphenyl]-3-carboxylate .

Synthesis Analysis

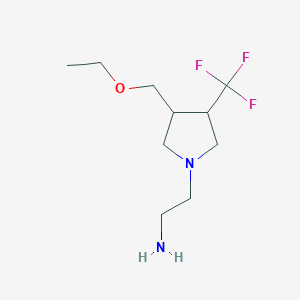

While specific synthesis information for “Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate” was not found, a related compound, 4-cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester, was synthesized through the esterification of 2-fluoro-4-hydroxybenzonitrile and 3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester using N,N-dicyclohexyl-carbodiimide (DCC) as an esterifying agent .Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate” is characterized by a rigid core with two terminal units . The core usually comprises aromatic or aliphatic rings, whereas the terminal units are flexible alkyl or alkoxy chains .Chemical Reactions Analysis

The polymorphism and thermodynamic properties of a related compound, 4-cyano-3-fluorophenyl 4-pentylbenzoate, were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .科学的研究の応用

Fluorescent Sensors for Metal Ions

One application involves the development of a highly sensitive, single selective fluorescent sensor for detecting aluminum ions (Al3+) in methanol medium. This sensor exhibits a significant selectivity and sensitivity towards Al3+ ions, even in the presence of other commonly coexisting metal ions, making it a valuable tool for environmental monitoring and biological studies. The detection limit for Al3+ ions is at the parts per billion level, demonstrating its high sensitivity. Furthermore, the sensor's potential for bio-imaging applications was investigated, showing its utility in detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Anticancer Properties

Another significant area of research focuses on the synthesis and in vitro evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, which have shown potent cytotoxic activities in specific human cancer cell lines. These compounds, through modifications and synthesis of various derivatives, aim to target and inhibit cancer cell growth. For instance, one study demonstrated that fluorinated 2-(4-aminophenyl)benzothiazoles were potently cytotoxic in vitro in sensitive human breast cancer cell lines but inactive against other cell lines, indicating their selective anticancer potential. These findings suggest the importance of these compounds in pharmaceutical development and their potential role in targeted cancer therapy (Hutchinson et al., 2001).

Interaction with Biological Systems

Research has also explored how these compounds interact with biological systems, particularly their effects on cellular processes such as DNA damage, cell cycle arrest, and apoptosis induction. For example, studies have indicated that 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a related compound) and its derivatives can induce DNA damage and cell cycle arrest in cancer cells, contributing to their antitumor activity. These effects were found to be dependent on the functional aryl hydrocarbon receptor (AhR) signaling pathway, highlighting the molecular mechanisms through which these compounds exert their anticancer effects (Trapani et al., 2003).

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate” was not found, a related compound, 4-Cyano-3-fluorophenylboronic acid, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NO2/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-18)14(17)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMXLRNROLYNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)